2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC16001062
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3 |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3 |
| Standard InChI Key | QZSKCCGHFJFUOS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC=C2CNCC2=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine features a bicyclic core comprising a six-membered pyrimidine ring fused to a five-membered pyrrole ring. The ethyl group at the 2-position introduces steric and electronic modifications that influence molecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.20 g/mol |
| IUPAC Name | 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
| SMILES | CC1=NC=C2CNCC2=N1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The planar arrangement of the bicyclic system facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the ethyl group modulates hydrophobicity .
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the ethyl group (δ 1.35 ppm, triplet, 3H; δ 2.65 ppm, quartet, 2H) and pyrrolidine protons (δ 3.80–4.10 ppm, multiplet) . High-resolution MS shows a molecular ion peak at m/z 149.0954 ([M+H]⁺), consistent with the molecular formula .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. A representative pathway includes:
-
Formation of the Pyrrolidine Ring: Reacting ethyl 3-aminopyrrole-2-carboxylate with formamidine acetate under acidic conditions yields the dihydro-pyrrolopyrimidine core .
-
Ethylation: Introducing the ethyl group via nucleophilic substitution or transition metal-catalyzed coupling at the 2-position .
-
Salt Formation: Conversion to the dihydrochloride salt improves solubility for pharmacological testing .
Critical Reaction Parameters:
-
Temperature: 80–100°C
-
Catalysts: Pd(OAc)₂ for Suzuki-Miyaura couplings
-
Yield Optimization: 60–75% after purification by column chromatography
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 2-ethyl group reveal its importance in ATR kinase inhibition:
| Derivative | R-Substituent | ATR IC₅₀ (μM) |
|---|---|---|
| 2-Methyl | CH₃ | 0.015 |
| 2-Ethyl | C₂H₅ | 0.007 |
| 2-Isopropyl | C₃H₇ | 0.023 |
The ethyl group optimally balances steric bulk and lipophilicity, enhancing binding to the kinase’s hydrophobic pocket .
Biochemical and Pharmacological Profile
Mechanism of Action
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives inhibit ATR kinase by competing with ATP for binding to the catalytic domain. This prevents phosphorylation of downstream targets like CHK1, inducing replication stress and apoptosis in cancer cells . Additional mechanisms include:
-
DHFR Inhibition: Analogues with amino substitutions at the 4-position inhibit dihydrofolate reductase (IC₅₀ = 66 nM), disrupting nucleotide synthesis .
-
Cytotoxic Effects: GI₅₀ values ≤10⁻⁷ M in ovarian (A2780) and breast (MCF7) cancer lines .
Pharmacokinetic Properties
-
Solubility: 12.5 mg/mL in aqueous buffer (pH 7.4) for the dihydrochloride salt .
-
Plasma Stability: t₁/₂ = 4.2 hours in human plasma.
-
Metabolism: Hepatic oxidation via CYP3A4, forming inactive carboxylated metabolites .
Therapeutic Applications and Clinical Outlook
Oncology
Preclinical studies highlight potent activity against ATR-dependent cancers:
| Cancer Type | Model | Response |
|---|---|---|
| Ovarian Cancer | A2780 Xenograft | Tumor Growth Inhibition: 78% |
| Colorectal Cancer | HCT116 TP53⁻/⁻ | Synergy with 5-FU (CI = 0.3) |
Combination regimens with PARP inhibitors (e.g., olaparib) show enhanced synthetic lethality .
Infectious Diseases
Emerging data suggest utility against Plasmodium falciparum (IC₅₀ = 0.8 μM) by targeting parasite DHFR .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume